molecular formula C5H9BrF2 B6235950 5-bromo-1,1-difluoropentane CAS No. 157549-47-8

5-bromo-1,1-difluoropentane

Cat. No.: B6235950
CAS No.: 157549-47-8
M. Wt: 187
InChI Key:
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Description

5-Bromo-1,1-difluoropentane is an organic compound with the molecular formula C5H9BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the bromination of 1,1-difluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,1-difluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.

    Bases: Strong bases like potassium hydroxide or sodium ethoxide are used in elimination reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents for converting the compound into carboxylic acids or ketones.

Major Products:

    Alcohols: Formed through nucleophilic substitution.

    Alkenes: Produced via elimination reactions.

    Carboxylic Acids/Ketones: Resulting from oxidation reactions.

Scientific Research Applications

5-Bromo-1,1-difluoropentane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems.

    Medicine: Investigated for potential use in pharmaceuticals due to its unique halogenation pattern.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1,1-difluoropentane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and elimination, depending on the reaction conditions and the presence of specific reagents.

Comparison with Similar Compounds

  • 5-Bromo-1,1-difluorohexane
  • 5-Bromo-1,1-difluorobutane
  • 5-Bromo-1,1-difluoropropane

Comparison: 5-Bromo-1,1-difluoropentane is unique due to its specific chain length and halogenation pattern. Compared to its analogs, it may exhibit different reactivity and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

157549-47-8

Molecular Formula

C5H9BrF2

Molecular Weight

187

Purity

95

Origin of Product

United States

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